8-bromo-7-(bromomethyl)quinoline
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Overview
Description
8-Bromo-7-(bromomethyl)quinoline is a quinoline derivative characterized by the presence of bromine atoms at the 8th and 7th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact through the use of greener solvents and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield aminomethylquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Bromo-7-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds with potential therapeutic properties.
Biological Studies: The compound is used in the development of probes and sensors for detecting biological molecules.
Industrial Applications: It is employed in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-7-(bromomethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . Additionally, the quinoline ring can interact with nucleic acids or proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-7-(chloromethyl)quinoline
- 8-Iodo-7-(iodomethyl)quinoline
- 8-Fluoro-7-(fluoromethyl)quinoline
Uniqueness
8-Bromo-7-(bromomethyl)quinoline is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated quinoline derivatives . The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various chemical and biological applications.
Properties
CAS No. |
126145-70-8 |
---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
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